molecular formula C14H16N4O4 B2668061 N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide CAS No. 1903183-24-3

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2668061
CAS No.: 1903183-24-3
M. Wt: 304.306
InChI Key: GSAIHTMZUWTHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a novel synthetic compound designed for research applications, featuring a 1,3,4-oxadiazole heterocycle linked to a pyridine-carboxamide core. The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, widely recognized for its role as a bioisostere for carboxylic acids and amides, which can fine-tune the molecular properties of lead compounds . This structural motif is found in various pharmacologically active molecules and is known to contribute to a broad spectrum of biological activities, making it a valuable template in drug discovery . The specific integration of the 5-methyl-1,3,4-oxadiazole unit with a pyridine-4-carboxamide group suggests potential for investigating interactions with biological targets such as enzymes and receptors. This compound is supplied exclusively for research applications in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and referring to the safety data sheet for detailed handling and disposal information.

Properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-9-17-18-13(21-9)7-16-14(19)10-2-4-15-12(6-10)22-11-3-5-20-8-11/h2,4,6,11H,3,5,7-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSAIHTMZUWTHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2=CC(=NC=C2)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves the cyclization of acyclic precursors. One common method is the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions. For instance, the reaction of (5-methyl-1,3,4-oxadiazol-2-yl)methyl hydrazide with 2-(oxolan-3-yloxy)pyridine-4-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the literature:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight Notable Features
Target Compound Pyridine-4-carboxamide 5-methyl-1,3,4-oxadiazol-2-ylmethyl, oxolan-3-yloxy ~377.38* Oxolane enhances solubility; lacks halogenation
Potassium 4-[(4-fluorobenzyl)carbamoyl]-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidin-5-olate Pyrimidine-4-carboxamide 4-fluorobenzyl, 5-methyl-1,3,4-oxadiazole, potassium salt 482.51 Fluorine improves lipophilicity; pyrimidine core enhances planarity
N-[(4-Fluorophenyl)methyl]-5-hydroxy-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazol-2-yl)formamido]propan-2-yl}-6-oxo-1,6-dihydropyrimidine-4-carboxamide Pyrimidine-4-carboxamide 4-fluorophenylmethyl, 5-methyl-1,3,4-oxadiazole, hydroxyl ~484.47* Hydroxyl group introduces polarity; fluorine aids membrane permeability

*Calculated based on molecular formula.

Key Differences and Implications

Pyrimidine derivatives (e.g., and ) exhibit greater planarity, which may enhance interactions with flat enzymatic active sites.

Substituent Effects :

  • Oxolan-3-yloxy vs. Fluorinated Groups : The oxolane ether in the target compound likely improves aqueous solubility compared to the lipophilic 4-fluorobenzyl/4-fluorophenylmethyl groups in analogs .
  • Halogenation : Fluorine in analogs increases metabolic stability and membrane permeability but may introduce toxicity risks absent in the target compound.

Biological Activity: The 5-methyl-1,3,4-oxadiazole group, common across all compounds, serves as a hydrogen-bond acceptor, critical for target engagement in kinase or protease inhibition.

Pharmacokinetic and Physicochemical Properties

Property Target Compound Compound Compound
LogP (Predicted) ~1.8 ~2.3 ~1.9
Solubility (aq.) Moderate-high Low-moderate (salt improves) Moderate
Hydrogen Bond Donors 1 2 3
Hydrogen Bond Acceptors 7 9 9

The target compound’s lower LogP and fewer hydrogen-bond donors suggest favorable oral bioavailability compared to fluorinated analogs .

Biological Activity

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a compound that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

N 5 methyl 1 3 4 oxadiazol 2 yl methyl 2 oxolan 3 yloxy pyridine 4 carboxamide\text{N 5 methyl 1 3 4 oxadiazol 2 yl methyl 2 oxolan 3 yloxy pyridine 4 carboxamide}

This structure includes:

  • 5-methyl-1,3,4-oxadiazole : A heterocyclic ring known for its biological significance.
  • Pyridine : Contributes to the compound's ability to interact with biological targets.
  • Oxolan : Enhances solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have been shown to possess activity against various Gram-positive and Gram-negative bacteria. A study demonstrated that certain oxadiazole derivatives exhibited minimum inhibitory concentrations (MIC) in the low micromolar range against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely reported. Studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For example, a related study highlighted that oxadiazole-containing compounds could inhibit cell proliferation in various cancer types through mechanisms involving cell cycle arrest and apoptosis .

Anti-inflammatory Activity

Research has also pointed towards the anti-inflammatory properties of oxadiazole derivatives. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases. In vitro studies have shown that certain oxadiazole derivatives can reduce the production of pro-inflammatory cytokines .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Inhibition of Enzymatic Activity : Oxadiazoles often target specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Interaction with DNA : Some derivatives have been shown to intercalate with DNA or inhibit topoisomerases, leading to disrupted replication processes in cancer cells.
  • Modulation of Signaling Pathways : The compound may influence signaling cascades associated with inflammation and cell survival.

Case Studies and Research Findings

StudyFindings
Siddiqui et al., 2011Reported broad-spectrum antimicrobial activity of oxadiazole derivatives against various bacterial strains .
Dabholkar et al., 2012Demonstrated anticancer effects in vitro on several cancer cell lines using oxadiazole-containing compounds .
Recent ResearchInvestigated anti-inflammatory effects showing reduced cytokine levels upon treatment with oxadiazole derivatives .

Q & A

Basic Research Questions

Q. What are the key structural features of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide, and how do they influence its potential biological activity?

  • The compound features a pyridine ring substituted with a carboxamide group and an oxolane (tetrahydrofuran) moiety, linked to a 5-methyl-1,3,4-oxadiazole via a methylene bridge. The oxadiazole moiety is known for its electron-withdrawing properties and metabolic stability, which may enhance ligand-receptor interactions. The oxolane group contributes to solubility and conformational flexibility, potentially improving pharmacokinetics .
  • Structural Implications Table :

Functional GroupRole in Medicinal Chemistry
1,3,4-OxadiazoleEnhances metabolic stability; modulates electron density
Oxolane (THF)Improves solubility; introduces stereochemical complexity
Pyridine-CarboxamideFacilitates hydrogen bonding with biological targets

Q. What synthetic routes are commonly employed for preparing this compound, and what are critical steps in its synthesis?

  • Synthesis typically involves multi-step reactions:

Coupling of pyridine-carboxamide : Activation of the pyridine-4-carboxylic acid using coupling agents (e.g., EDC/HOBt) followed by reaction with 5-methyl-1,3,4-oxadiazol-2-ylmethylamine .

Oxolane-3-yloxy introduction : Nucleophilic substitution or Mitsunobu reaction to attach the oxolane group to the pyridine ring .

  • Critical steps include purification via column chromatography and monitoring intermediates using HPLC (>95% purity threshold) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • 1H/13C NMR : Confirms regiochemistry of the oxadiazole and oxolane substituents .
  • HPLC-MS : Validates purity (>95%) and detects trace byproducts (e.g., unreacted intermediates) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the oxolane moiety (if crystalline samples are obtainable) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Key Parameters :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require rigorous drying to avoid hydrolysis .
  • Temperature control : Oxadiazole formation via cyclization is exothermic; maintaining 0–5°C prevents side reactions .
  • Catalyst choice : Palladium catalysts (e.g., Pd/C) for hydrogenation steps reduce nitro groups without affecting oxadiazole rings .
    • Optimization Table :
StepParameterOptimal ConditionYield Improvement
CouplingCatalystEDC/HOBt (1.2 eq)75% → 88%
CyclizationTemperature0°C, 2 hrs60% → 82%

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Comparative assays : Use standardized protocols (e.g., IC50 measurements under identical buffer/pH conditions) to minimize variability .
  • Structural analogs analysis : Compare activity trends with analogs (e.g., replacing oxolane with tetrahydropyran) to identify critical pharmacophores .
  • Meta-analysis : Cross-reference data with orthogonal studies (e.g., computational docking to validate enzyme inhibition claims) .

Q. What computational modeling approaches predict binding affinity with target enzymes or receptors?

  • Molecular docking (AutoDock Vina) : Simulate interactions with kinase domains (e.g., EGFR, VEGFR2) using the oxadiazole moiety as a hinge-binding group .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on oxolane’s role in solvation .
  • QSAR models : Correlate substituent electronegativity (e.g., oxadiazole methyl group) with inhibitory activity using Hammett constants .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.